![molecular formula C17H26O5 B14359246 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane CAS No. 92818-18-3](/img/structure/B14359246.png)
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane is a complex organic compound that features a benzyloxy group attached to a tetraoxacyclotridecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane typically involves the reaction of a benzyloxy group with a tetraoxacyclotridecane precursor. One common method is the nucleophilic substitution reaction where a benzyloxy halide reacts with a tetraoxacyclotridecane under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydride or potassium carbonate is used to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a benzylic alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylic alcohols.
Substitution: Various substituted tetraoxacyclotridecanes depending on the nucleophile used.
Applications De Recherche Scientifique
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetraoxacyclotridecane ring provides a stable scaffold that can modulate the compound’s overall properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-[(Methoxy)methyl]-1,4,7,10-tetraoxacyclotridecane: Similar structure but with a methoxy group instead of a benzyloxy group.
12-[(Ethoxy)methyl]-1,4,7,10-tetraoxacyclotridecane: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or interactions are desired .
Propriétés
Numéro CAS |
92818-18-3 |
|---|---|
Formule moléculaire |
C17H26O5 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
12-(phenylmethoxymethyl)-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C17H26O5/c1-2-4-16(5-3-1)12-22-15-17-13-20-10-8-18-6-7-19-9-11-21-14-17/h1-5,17H,6-15H2 |
Clé InChI |
LHVRRAXSNUMJMM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCC(COCCO1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


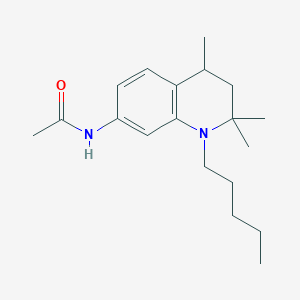
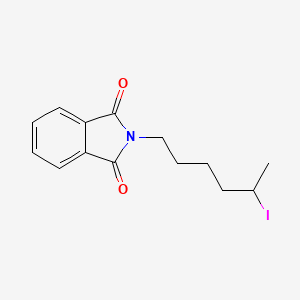
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
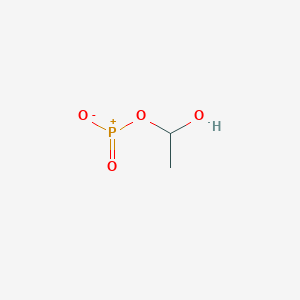
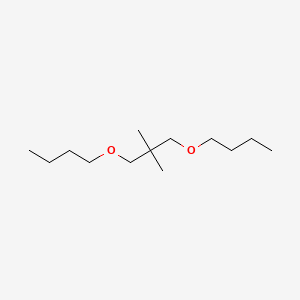
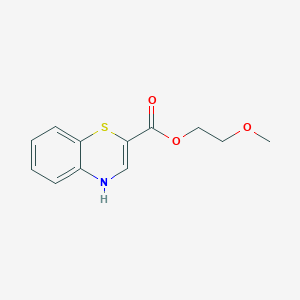
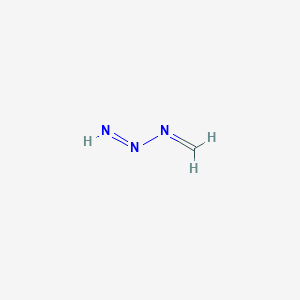
![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)



![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

